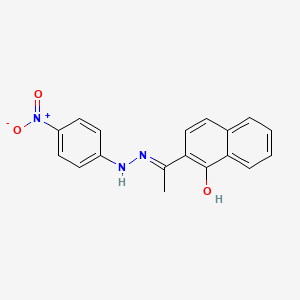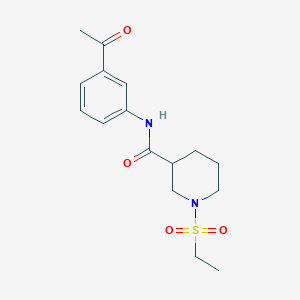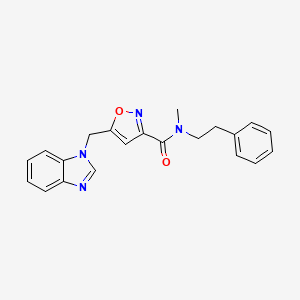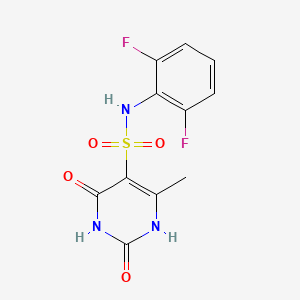
1-(1-hydroxy-2-naphthyl)ethanone (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HNE-NO2-PH is a yellow crystalline compound with a molecular formula of C18H13N3O3. It is a derivative of 1-(1-hydroxy-2-naphthyl)ethanone hydrazone and is synthesized by reacting 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone. HNE-NO2-PH has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of HNE-NO2-PH is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and the inhibition of reactive oxygen species (ROS) production. HNE-NO2-PH has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
HNE-NO2-PH has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of tumor growth. It has also been shown to protect against oxidative stress-induced damage and to reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of HNE-NO2-PH is its high selectivity towards metal ions, which makes it a useful tool for the detection of metal ions in biological systems. It also exhibits good photostability and low cytotoxicity, making it suitable for use in live-cell imaging experiments. However, HNE-NO2-PH has limited solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on HNE-NO2-PH. One potential area of research is the development of new derivatives of HNE-NO2-PH with improved solubility and bioavailability. Another area of research is the exploration of the potential applications of HNE-NO2-PH in the field of material science, such as the development of fluorescent sensors and molecular switches. Additionally, the mechanism of action of HNE-NO2-PH needs to be further elucidated to fully understand its biological effects and potential therapeutic applications.
In conclusion, HNE-NO2-PH is a promising compound with diverse potential applications in various fields of scientific research. Its unique properties, including its high selectivity towards metal ions and low cytotoxicity, make it an attractive tool for use in various experiments. Further research is needed to fully understand its mechanism of action and to explore its potential applications in material science and other fields.
Synthesis Methods
The synthesis of HNE-NO2-PH involves the reaction of 4-nitrophenylhydrazine with 1-(1-hydroxy-2-naphthyl)ethanone in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted into the final product by the elimination of water. The yield of HNE-NO2-PH can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent composition.
Scientific Research Applications
HNE-NO2-PH has been studied extensively for its potential applications in various fields of scientific research. It has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties. HNE-NO2-PH has also been used as a fluorescent probe for the detection of metal ions and as a molecular rotor for the measurement of viscosity in biological systems.
properties
IUPAC Name |
2-[(E)-C-methyl-N-(4-nitroanilino)carbonimidoyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12(19-20-14-7-9-15(10-8-14)21(23)24)16-11-6-13-4-2-3-5-17(13)18(16)22/h2-11,20,22H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFHKZOIBYFHR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(1E)-1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}naphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-ethyl-5-(5-ethyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6004293.png)
![2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6004299.png)
![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)

![5-[2-(2-aminoethyl)morpholin-4-yl]-2-[(3,5-dimethylisoxazol-4-yl)methyl]pyridazin-3(2H)-one](/img/structure/B6004310.png)
![2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)
![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)
![4-[5-amino-3-oxo-4-(4-phenyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B6004323.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide](/img/structure/B6004331.png)


![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
